3-Pentyn-2-ol

Biocatalysis Enantioselective Hydrolysis Chiral Resolution

3-Pentyn-2-ol (CAS 58072-60-9) is a chiral α-hydroxyalkyne indispensable for asymmetric synthesis. Unlike achiral alkynols such as propargyl alcohol, its stereogenic C2 center supports validated enzymatic routes to enantiopure (R)-3-pentyn-2-ol (98.7% e.e.) and (S)-3-pentyn-2-ol (96.6% e.e.)—high-value chiral building blocks for medicinal chemistry. The internal alkyne enables CuAAC click ligation, while the secondary alcohol provides a stereochemical handle for SAR studies. Procure the racemate as a versatile substrate for biocatalysis screening, stereoinversion, or asymmetric derivatization. Standard purity: ≥98% (GC).

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 58072-60-9
Cat. No. B3427290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentyn-2-ol
CAS58072-60-9
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC#CC(C)O
InChIInChI=1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3
InChIKeyHJFRLXPEVRXBQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pentyn-2-ol (CAS 58072-60-9): Properties, Specifications, and Procurement Essentials for Chiral Research and Synthesis


3-Pentyn-2-ol (CAS 58072-60-9) is an α-hydroxyalkyne with the molecular formula C₅H₈O (MW 84.12). It is an optically active, chiral secondary alcohol [1] featuring a stereogenic center at C2 and an internal alkyne group. The compound exists as a racemic mixture (RS)-3-pentyn-2-ol, unless otherwise specified. The physical properties of the racemate are well-characterized: a colorless liquid with a boiling point of 138-140 °C, a density of 0.900 g/mL at 20 °C, and a refractive index (n20/D) of 1.448 . Commercially, it is widely available in research quantities with a typical assay purity of ≥98.0% (GC) . Its core value for research and procurement lies in its chiral center, which enables the production of enantiomerically pure (R)- and (S)-3-pentyn-2-ol [2]. These single-enantiomer forms are high-value chiral building blocks for the synthesis of complex molecules in medicinal and pharmaceutical chemistry [3].

Why 3-Pentyn-2-ol (CAS 58072-60-9) Cannot Be Substituted by Achiral Alkynols: The Critical Role of the Chiral Center in Enantioselective Synthesis


Generic substitution with an achiral alkynol—such as 2-propyn-1-ol (propargyl alcohol) or 3-butyn-1-ol—is not a scientifically viable procurement strategy when the intended application involves asymmetric synthesis. The defining feature of 3-pentyn-2-ol is its chiral secondary alcohol center at C2, which renders the molecule optically active [1]. This stereocenter is absent in simpler achiral alkynols [2]. Consequently, while an achiral alkynol may serve as a simple alkyne coupling partner in a click chemistry reaction, it cannot undergo the enzyme-catalyzed enantioselective resolutions or stereoinversions that yield high-purity (R)- and (S)-3-pentyn-2-ol enantiomers (e.g., achieving >96% enantiomeric excess) [3]. Replacing 3-pentyn-2-ol with an achiral analog would completely forfeit the possibility of producing an enantioenriched product or studying chiral induction, thereby invalidating the experimental objective for any study where stereochemistry is a key parameter. The quantitative data below demonstrates the unique and highly productive enzymatic pathways available specifically for 3-pentyn-2-ol [4].

3-Pentyn-2-ol (CAS 58072-60-9): Quantitative Evidence for Superior Performance in Chiral Resolution and Stereoinversion


Enzymatic Resolution to (S)-3-Pentyn-2-ol Achieves 96.6% e.e. with Hansenula nonfermentans

In a direct head-to-head comparison of microbial catalysts for the production of (S)-3-pentyn-2-ol, air-dried cells of the yeast Hansenula nonfermentans AKU 4332 demonstrated high stereospecificity. The study quantified the production of the (S)-enantiomer from racemic 3-pentyn-2-yl acetate. This performance is contrasted with other tested microbial cells and lipases that exhibited significantly lower enantioselectivity [1].

Biocatalysis Enantioselective Hydrolysis Chiral Resolution

Stereospecific Hydrolysis to (R)-3-Pentyn-2-ol with 98.0% Optical Purity using Rhodococcus rubropertinctus

A direct comparison of ester substrates and microbial catalysts identified a superior system for producing the (R)-enantiomer. Among acetate, propionate, hexanoate, and benzoate esters of 3-pentyn-2-ol, the acetate was most effectively hydrolyzed with high stereospecificity. The bacterium Rhodococcus rubropertinctus AKU NOC082 provided the best results. This performance is directly contrasted with the same organism's performance on other esters and against other commercial lipases [1].

Biocatalysis Enantioselective Hydrolysis Chiral Resolution

Stereoinversion of Racemic 3-Pentyn-2-ol to (R)-Enantiomer Achieves 98.7% e.e. and 70.4% Yield with Nocardia fusca

In a direct comparison of stereoinversion efficiency, Nocardia fusca AKU 2123 was found to be a superior catalyst for converting racemic 3-pentyn-2-ol directly into the desired (R)-enantiomer. This process avoids the separate step of ester formation. The performance of N. fusca is contrasted with Nocardia pseudosporangifera, which produced the (S)-enantiomer under different conditions [1], demonstrating species-specific stereopreference.

Biocatalysis Stereoinversion Chiral Synthesis

Enzymatic Oxidation of (S)-3-Pentyn-2-ol Exhibits Specific Kinetic Parameters (Km = 1.6 mM) for Stereoinversion

The kinetic parameters of the purified (S)-specific alcohol dehydrogenase from Nocardia fusca AKU 2123, a key enzyme in the stereoinversion process, were determined for (S)-3-pentyn-2-ol. The enzyme's affinity and turnover for this specific substrate are quantifiable. While a direct kinetic comparison to an achiral analog is not provided, the data establishes a benchmark for its interaction with 3-pentyn-2-ol and can be contrasted with its performance on a related substrate, (S)-2-hexanol, to illustrate substrate specificity [1].

Enzymology Biocatalysis Kinetic Resolution

Key Research and Industrial Application Scenarios for 3-Pentyn-2-ol (CAS 58072-60-9)


Production of High-Purity (R)- and (S)-3-Pentyn-2-ol Chiral Building Blocks for Pharmaceutical Synthesis

As a direct consequence of the quantitative evidence in Section 3, 3-pentyn-2-ol is a primary candidate for producing enantiopure chiral building blocks. Specifically, the validated methods for achieving (R)-3-pentyn-2-ol with 98.7% e.e. via stereoinversion [1] and (S)-3-pentyn-2-ol with 96.6% e.e. via ester hydrolysis [2] provide robust, scalable routes to these high-value intermediates. These building blocks are essential for the asymmetric synthesis of complex pharmaceutical agents where stereochemistry dictates biological activity.

Substrate for Click Chemistry and Bioconjugation with a Latent Chiral Handle

The terminal alkyne functionality of 3-pentyn-2-ol makes it a competent partner for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and other 'click' reactions. The key differentiator, as established by the evidence, is that the secondary alcohol provides a chiral handle. This allows researchers to perform a click conjugation and subsequently elaborate the stereocenter or use the enantiopure adduct to investigate stereospecific biological interactions. This dual functionality—an alkyne for ligation and a chiral alcohol for further derivatization or analysis—is not present in simpler achiral alkynols.

Model Substrate in Biocatalysis and Enzyme Engineering for Chiral Alcohol Production

The well-characterized enzymatic pathways for 3-pentyn-2-ol resolution and stereoinversion [REFS-1, REFS-3, REFS-4] make it an ideal model substrate for biocatalysis research. It is used to screen new microbial strains or engineered enzymes for activity and enantioselectivity, to study stereoinversion mechanisms (oxidation/reduction), and to optimize fermentation conditions for chiral alcohol production. The high optical purity values (>96% e.e.) reported in the literature serve as clear benchmarks for evaluating new catalyst systems.

Intermediate in Natural Product and Bioactive Molecule Synthesis

Beyond its use as a direct chiral building block, 3-pentyn-2-ol and its derivatives are valuable synthetic intermediates. Its structure is found in, or is a precursor to, more complex alkynol-containing bioactive molecules. As supported by its established role as a chiral intermediate [1], it can be used in the construction of natural product fragments where a chiral hydroxy-alkyne moiety is required. Its procurement is therefore justified for medicinal chemistry groups engaged in structure-activity relationship (SAR) studies and total synthesis projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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